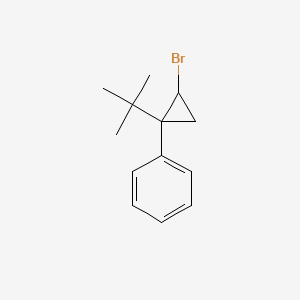

(2-Bromo-1-tert-butylcyclopropyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2-Bromo-1-tert-butylcyclopropyl)benzene is a brominated aromatic compound featuring a cyclopropyl ring substituted with a tert-butyl group and a bromine atom. The cyclopropane ring introduces significant ring strain, which influences its reactivity and stability compared to non-cyclic or less strained analogs. Bromine, as a halogen, enhances electrophilic substitution reactivity and can participate in cross-coupling reactions. Its properties and applications are inferred from analogs with similar substituents, such as brominated tert-butyl benzene derivatives and cyclopropane-containing aromatic systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-1-tert-butylcyclopropyl)benzene typically involves the bromination of 1-tert-butylcyclopropylbenzene. The reaction can be carried out using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to facilitate the electrophilic aromatic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: (2-Bromo-1-tert-butylcyclopropyl)benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (RNH₂).

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carboxylic acids or ketones.

Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Common Reagents and Conditions:

Bromination: Br₂/FeBr₃

Oxidation: KMnO₄, CrO₃

Reduction: LiAlH₄, H₂/Pd

Major Products Formed:

Scientific Research Applications

Chemistry: (2-Bromo-1-tert-butylcyclopropyl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions .

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties .

Mechanism of Action

The mechanism of action of (2-Bromo-1-tert-butylcyclopropyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom on the benzene ring can be replaced by various nucleophiles through a two-step mechanism:

Formation of a sigma complex: The nucleophile attacks the electrophilic carbon atom bonded to the bromine, forming a sigma complex.

Loss of a proton: The sigma complex loses a proton to regenerate the aromaticity of the benzene ring, resulting in the substitution product.

Comparison with Similar Compounds

The following structurally related compounds provide insights into the behavior of (2-Bromo-1-tert-butylcyclopropyl)benzene:

Table 1: Structural Analogs of this compound

| Compound Name | CAS Number | Structural Similarity | Key Differences |

|---|---|---|---|

| 2-Bromo-4-(tert-butyl)-1-methylbenzene | 61024-94-0 | 0.88 | Methyl substituent instead of cyclopropyl |

| 1,4-Dibromo-2,5-di-tert-butylbenzene | 22875-47-4 | 0.85 | Two bromine atoms, no cyclopropyl ring |

| 2-Bromo-1,3-di-tert-butylbenzene | 19715-32-3 | 1.00 | No cyclopropyl ring |

| 2-Bromo-1,3,5-tri-tert-butylbenzene | 80438-66-0 | 1.00 | Three tert-butyl groups, no cyclopropane |

Key Observations:

Steric and Electronic Effects: Compounds like 2-Bromo-1,3-di-tert-butylbenzene (CAS 19715-32-3) exhibit enhanced steric hindrance due to multiple tert-butyl groups, reducing reactivity in nucleophilic substitutions compared to monosubstituted analogs. This trend suggests that this compound may display moderated reactivity due to its single tert-butyl group .

Reactivity in Cross-Coupling: Bromine’s position (ortho, meta, para) significantly impacts reactivity. For example, 1,4-Dibromo-2,5-di-tert-butylbenzene (CAS 22875-47-4) undergoes sequential Suzuki-Miyaura couplings, whereas mono-brominated analogs like 2-Bromo-1,3,5-tri-tert-butylbenzene (CAS 80438-66-0) show regioselective coupling at the less hindered position . The cyclopropyl group in the target compound may further direct reactivity via conjugation effects.

Thermal and Chemical Stability :

- tert-Butyl groups generally enhance thermal stability. However, cyclopropane rings are prone to thermal or acid-catalyzed ring-opening. This combination in this compound likely results in a balance between stability (from tert-butyl) and reactivity (from cyclopropane) .

Synthetic Challenges :

- The synthesis of cyclopropane-containing bromoarenes often requires specialized methods, such as [2+1] cycloadditions or metal-mediated ring closures, unlike simpler brominated tert-butyl benzenes, which are typically synthesized via Friedel-Crafts alkylation followed by bromination .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for (2-Bromo-1-tert-butylcyclopropyl)benzene, and how can reaction parameters be optimized?

- Methodology :

- Step 1 : Introduce the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃), similar to methods for 1-Bromo-4-tert-butylbenzene synthesis .

- Step 2 : Cyclopropanation of the resulting intermediate using diiodomethane and a zinc-copper couple (Simmons–Smith reaction) to form the cyclopropane ring.

- Step 3 : Brominate the cyclopropane ring using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or electrophilic bromination.

- Optimization : Use Design of Experiments (DOE) to vary temperature (based on boiling points of analogs: 143–220°C ), catalyst loading, and solvent polarity. Monitor purity via GC (>95% threshold as in ).

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and cyclopropane ring integrity (reference shifts from tert-butyl analogs ).

- GC-MS/HPLC : Ensure purity (>95% as per ); GC retention times can be cross-checked with brominated benzene derivatives .

- Elemental Analysis : Validate molecular composition (C, H, Br) against theoretical values.

Q. What storage conditions are required to maintain the stability of this compound?

- Recommendations :

- Store in amber vials at –20°C to minimize light- or heat-induced degradation (similar to brominated ethylbenzenes ).

- Monitor degradation via periodic GC analysis; detect bromine loss or cyclopropane ring opening.

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of the cyclopropane ring in cross-coupling reactions?

- Mechanistic Insight :

- The tert-butyl group creates steric hindrance, limiting access to the cyclopropane ring. Compare reactivity with less hindered analogs like (2-Bromoethyl)benzene .

- Use bulky ligands (e.g., SPhos) in Suzuki-Miyaura couplings to mitigate steric effects. Reference steric parameters from tert-butylbenzene derivatives .

Q. Which computational methods are suitable for modeling substituent effects on the electronic structure of this compound?

- Approach :

- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution.

- Compare with PubChem-calculated data for brominated aryl compounds . Analyze HOMO-LUMO gaps to predict reactivity.

Q. How can researchers resolve contradictions in reported bromination yields for tert-butyl-substituted cyclopropanes?

- Contradiction Analysis :

- Variable Screening : Replicate experiments under documented conditions (e.g., bromination temperature ranges: 80–120°C ).

- Purity Checks : Verify starting material purity (>97% as in ); impurities may inhibit bromination.

- Mechanistic Probes : Use radical traps (e.g., TEMPO) to confirm bromination pathway (radical vs. electrophilic).

Q. What strategies enable regioselective functionalization of the cyclopropane ring in the presence of bromine?

- Strategies :

- Directing Groups : Introduce temporary substituents (e.g., carbonyl) to steer reactivity.

- Transition Metal Catalysis : Use Pd-catalyzed C–H activation, leveraging steric effects from tert-butyl . Reference regioselectivity in bromophenylpyrazoles .

Properties

CAS No. |

93251-39-9 |

|---|---|

Molecular Formula |

C13H17Br |

Molecular Weight |

253.18 g/mol |

IUPAC Name |

(2-bromo-1-tert-butylcyclopropyl)benzene |

InChI |

InChI=1S/C13H17Br/c1-12(2,3)13(9-11(13)14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |

InChI Key |

GFYIXCQQKHQZPP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1(CC1Br)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.